1,3,6-Naphthalenetrisulfonic acid, 7-amino-

Description

The exact mass of the compound 1,3,6-Naphthalenetrisulfonic acid, 7-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7561. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,6-Naphthalenetrisulfonic acid, 7-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Naphthalenetrisulfonic acid, 7-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-aminonaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPQSWFFPRQEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059465 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-03-6 | |

| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina kochova | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2U5L6AXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-amino-1,3,6-naphthalenetrisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-amino-1,3,6-naphthalenetrisulfonic acid, a key intermediate in the synthesis of various dyes and a molecule of interest for further chemical and biological applications. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the closely related and more extensively characterized 7-amino-1,3-naphthalenedisulfonic acid for contextual understanding.

Core Physicochemical Properties

7-amino-1,3,6-naphthalenetrisulfonic acid, also known as Koch's acid, is a derivative of naphthalene containing an amino group and three sulfonic acid groups.[1] These functional groups dictate its chemical behavior, particularly its high polarity and acidic nature.

Quantitative Physicochemical Data

The following table summarizes the available computed and experimental data for 7-amino-1,3,6-naphthalenetrisulfonic acid and its disulfonic analogue. It is critical to note the distinction between the two compounds when utilizing this data.

| Property | 7-amino-1,3,6-naphthalenetrisulfonic acid | 7-amino-1,3-naphthalenedisulfonic acid |

| CAS Number | 118-03-6[1] | 86-65-7[2] |

| Molecular Formula | C₁₀H₉NO₉S₃[1] | C₁₀H₉NO₆S₂[2] |

| Molecular Weight | 383.4 g/mol | 303.3 g/mol [2] |

| Appearance | Data not available | Fine needles, off-white to beige-green to light brown powder.[2][3] |

| Melting Point | Data not available | >300°C[4] |

| Solubility | Data not available | Soluble in water.[2][4] |

| pKa | Data not available | Data not available |

| InChI Key | GFPQSWFFPRQEHH-UHFFFAOYSA-N[1] | CMOLPZZVECHXKN-UHFFFAOYSA-N[2] |

| SMILES | C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O[1] | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N[2] |

Visual Representations

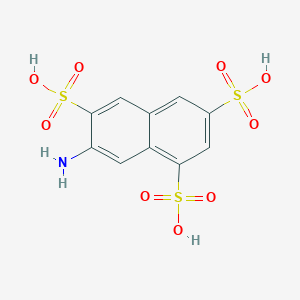

Chemical Structure

The chemical structure of 7-amino-1,3,6-naphthalenetrisulfonic acid is presented below, illustrating the arrangement of the amino and sulfonic acid groups on the naphthalene core.

References

- 1. 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | C10H9NO9S3 | CID 8349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]

- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Synthesis and Characterization of Aminonaphthalenesulfonic Acids: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The synthesis and structural elucidation of aminonaphthalenesulfonic acids are pivotal in the development of a wide array of chemical entities, including dyestuffs and pharmaceutical intermediates. While the specific isomer, 7-amino-1,3,6-naphthalenetrisulfonic acid, is not widely documented in readily available scientific literature, this guide will focus on the synthesis and characterization of a closely related and well-documented isomer, 2-naphthylamine-3,6,8-trisulfonic acid. Additionally, for a broader context, this guide will also provide information on the more common and commercially significant 7-amino-1,3-naphthalenedisulfonic acid, also known as Amino G acid.

I. Synthesis of 2-Naphthylamine-3,6,8-trisulfonic Acid

The preparation of 2-naphthylamine-3,6,8-trisulfonic acid can be achieved through a multi-step process starting from 2-naphthol. The following protocol is based on established methodologies.

Experimental Protocol:

The synthesis involves a five-step process:

-

Disulfonation of 2-Naphthol: 2-Naphthol is dissolved in fuming sulfuric acid at a temperature between 25-35 °C. The mixture is then heated to 150-170 °C and allowed to react for 2-3 hours to yield 2-naphthol-6,8-disulfonic acid.

-

Salt Formation: The resulting 2-naphthol-6,8-disulfonic acid is reacted with potassium chloride at a temperature of 30-95 °C to form the potassium salt of 2-naphthol-6,8-disulfonic acid.

-

Amination: The potassium salt is then subjected to amination by reacting with ammonia water under pressure (0.4-1.2 MPa) and at a temperature of 60-180 °C. This step yields the potassium salt of 2-naphthylamine-6,8-disulfonic acid.

-

Acidification: The potassium salt of 2-naphthylamine-6,8-disulfonic acid is treated with hydrochloric acid at a temperature of 40-160 °C to produce 2-naphthylamine-6,8-disulfonic acid.

-

Trisulfonation: The final step involves the reaction of 2-naphthylamine-6,8-disulfonic acid with fuming sulfuric acid at a temperature ranging from 30-180 °C to yield the final product, 2-naphthylamine-3,6,8-trisulfonic acid.

Synthesis Pathway:

Caption: Synthesis pathway of 2-naphthylamine-3,6,8-trisulfonic acid.

II. Synthesis of 7-Amino-1,3-naphthalenedisulfonic Acid (Amino G Acid)

Amino G acid is an important dyestuff intermediate. Its synthesis typically involves the sulfonation of 2-naphthol followed by amination.

Experimental Protocol:

A common industrial method involves the following steps:

-

Sulfonation: 2-Naphthol is sulfonated using sulfuric acid. This step can lead to a mixture of isomers, including 2-naphthol-6,8-disulfonic acid (G acid) and 2-naphthol-3,6-disulfonic acid (R acid).

-

Salting Out: The desired G acid is often separated from the reaction mixture by salting out with a salt like sodium chloride.

-

Amination: The isolated G salt is then subjected to an amination reaction, typically using ammonia in the presence of a catalyst such as ammonium sulfite, under pressure. This converts the hydroxyl group to an amino group, yielding Amino G acid.

III. Structural Characterization

The structural elucidation of these compounds relies on a combination of spectroscopic and analytical techniques.

Characterization Workflow:

Caption: General workflow for the structural characterization.

Physicochemical and Spectroscopic Data:

| Property | 2-Naphthylamine-3,6,8-trisulfonic acid | 7-Amino-1,3-naphthalenedisulfonic acid (Amino G Acid) |

| Molecular Formula | C₁₀H₉NO₉S₃ | C₁₀H₉NO₆S₂ |

| Molecular Weight | 383.38 g/mol | 303.31 g/mol [1] |

| Appearance | - | Off-white to green-beige to light brown powder or needles[2] |

| Melting Point | - | >300 °C |

| Solubility | Water soluble[3] | Soluble in water |

| Infrared Spectrum | - | Conforms to structure[2] |

| NMR Spectrum | - | Available[4] |

This technical guide provides a foundational understanding of the synthesis and characterization of key aminonaphthalenesulfonic acids. Researchers and professionals in drug development can leverage these methodologies for the preparation and analysis of related compounds, contributing to advancements in medicinal chemistry and material science.

References

Spectroscopic and Synthetic Profile of 7-amino-1,3-naphthalenedisulfonic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for 7-amino-1,3-naphthalenedisulfonic acid (CAS: 86-65-7), a key intermediate in the synthesis of various dyes and a fluorescent labeling agent. This document collates known spectroscopic information, outlines standardized experimental protocols for its characterization, and presents a visual representation of its synthetic pathway.

Note on Nomenclature: The user request specified 7-amino-1,3,6-naphthalenetrisulfonic acid. However, publicly available scientific literature and chemical databases predominantly refer to 7-amino-1,3-naphthalenedisulfonic acid . This guide will focus on the latter, more commonly referenced compound, assuming it to be the molecule of interest.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 7-amino-1,3-naphthalenedisulfonic acid is consistent with its chemical structure, characterized by absorptions corresponding to its various functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3500 - 3300 | Primary amine N-H stretching vibrations. |

| O-H Stretch (Sulfonic Acid) | Broad, 3000 - 2500 | O-H stretching of the sulfonic acid groups, often broad. |

| S=O Stretch (Sulfonyl) | 1250 - 1120 and 1080 - 1010 | Strong absorptions from the sulfonyl groups. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring carbon-carbon stretching. |

UV-Visible and Fluorescence Spectroscopy

UV-Vis spectroscopy is utilized to examine the electronic transitions within the molecule. While a specific UV-Vis absorption spectrum for the free acid is not widely published, its derivatives are known for their use as azo dyes. The fluorescence properties of its monopotassium salt have been documented.[1]

| Spectroscopic Technique | Parameter | Value | Conditions |

| Fluorescence | Excitation Wavelength (λex) | 310 nm | 0.1 M phosphate buffer, pH 7.0 |

| Fluorescence | Emission Wavelength (λem) | 450 nm | 0.1 M phosphate buffer, pH 7.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Range (ppm) | Comments |

| ¹H | 7.0 - 9.0 | Aromatic protons on the naphthalene ring. The precise shifts and coupling constants are influenced by the positions of the amino and sulfonic acid groups. |

| ¹³C | 110 - 150 | Aromatic carbons. Carbons attached to the sulfonic acid and amino groups would exhibit distinct chemical shifts. |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of 7-amino-1,3-naphthalenedisulfonic acid.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Visible and Fluorescence Spectroscopy Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as water or a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used.

-

Data Acquisition (UV-Vis): The spectrophotometer is blanked with the solvent. The sample solution is then placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm.

-

Data Acquisition (Fluorescence): The spectrofluorometer is used to measure the fluorescence spectrum. An excitation wavelength is selected (e.g., 310 nm), and the emission spectrum is recorded over a higher wavelength range (e.g., 350-600 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the UV-Vis spectrum. The excitation and emission maxima are identified from the fluorescence spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. This involves the application of radiofrequency pulses and the detection of the resulting signals.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to elucidate the molecular structure.

Synthesis Workflow

7-amino-1,3-naphthalenedisulfonic acid is typically synthesized through a multi-step process starting from 2-naphthol. The following diagram illustrates a common synthetic route.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 7-amino-1,3,6-naphthalenetrisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 7-amino-1,3,6-naphthalenetrisulfonic acid. Given the limited direct data on this specific molecule, this guide synthesizes available information on closely related aminonaphthalenesulfonic acids to provide a robust framework for its handling and application in research and development.

Introduction

7-amino-1,3,6-naphthalenetrisulfonic acid is a highly sulfonated aminonaphthalene derivative. The presence of three sulfonic acid groups and an amino group imparts distinct physicochemical properties that are critical for its application in various fields, including as a fluorescent marker and in the synthesis of azo dyes. Understanding its behavior in aqueous solutions is paramount for its effective use.

Aqueous Solubility

Key Influencing Factors:

-

pH: The solubility of aminonaphthalenesulfonic acids is pH-dependent. At neutral and alkaline pH, the sulfonic acid groups are deprotonated, forming highly soluble sulfonate salts. The amino group's protonation state will also vary with pH, influencing solubility.

-

Temperature: Generally, the solubility of organic compounds in water increases with temperature. It is anticipated that 7-amino-1,3,6-naphthalenetrisulfonic acid will exhibit greater solubility in hot water compared to cold water.

-

Salt Form: The salt form of the acid has a significant impact on its solubility. Alkali metal salts (e.g., sodium, potassium) of sulfonic acids are typically very soluble in water. For instance, the bis-alkali-metal salts of the closely related 7-amino-1,3-naphthalenedisulfonic acid are very soluble in water[1]. Conversely, acid salts, such as the monopotassium salt of 7-amino-1,3-naphthalenedisulfonic acid, are reported to be much less soluble[1].

Data on Analogous Compounds:

To provide a contextual understanding, the following table summarizes the available solubility information for structurally similar compounds.

| Compound Name | Chemical Structure | Solubility Data | Source |

| 7-amino-1,3-naphthalenedisulfonic acid | C₁₀H₉NO₆S₂ | Highly water-soluble.[2] The bis-alkali-metal salts are very soluble in water, while the acid potassium salt is less soluble.[1] | [1][2] |

| 7-amino-1,3-naphthalenedisulfonic acid monosodium salt | C₁₀H₈NNaO₆S₂ | No specific value, but implied high solubility. | |

| 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt | C₁₀H₇NNa₂O₉S₃ | Soluble in H₂O. |

Stability in Aqueous Solutions

The stability of 7-amino-1,3,6-naphthalenetrisulfonic acid in aqueous solutions is a critical parameter for its storage and application. While specific degradation kinetics for this molecule are not documented, general principles for naphthalenesulfonic acid derivatives apply.

Factors Affecting Stability:

-

pH: The pH of the aqueous solution is a primary determinant of stability. Strong alkaline conditions have been noted to cause degradation of 7-amino-1,3-naphthalenedisulfonic acid.

-

Temperature: Elevated temperatures can accelerate degradation processes. For naphthalenesulfonic acids without the amino group, instability is observed at temperatures exceeding 300°C.

-

Light: As a fluorescent molecule, exposure to light, particularly UV radiation, may lead to photodegradation.

-

Oxidizing Agents: The presence of oxidizing agents in the solution could potentially lead to the degradation of the amino group and the aromatic ring.

Potential Degradation Pathways:

Based on the chemistry of related compounds, potential degradation pathways in aqueous solutions may include:

-

Desulfonation: Cleavage of the sulfonic acid groups from the naphthalene ring.

-

Oxidation: Oxidation of the amino group or the aromatic system.

-

Polymerization: Under certain conditions, reactions involving the amino group could lead to the formation of polymeric byproducts.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 7-amino-1,3,6-naphthalenetrisulfonic acid are not available. Therefore, this section outlines standard methodologies that can be adapted for this purpose.

Solubility Determination by UV-Vis Spectrophotometry

This method is based on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the analyte.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 7-amino-1,3,6-naphthalenetrisulfonic acid of known concentrations in the desired aqueous buffer.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Equilibrium Solubility Measurement: Prepare a supersaturated solution of the compound in the test buffer. Equilibrate the solution for a sufficient period (e.g., 24-48 hours) at a constant temperature with continuous agitation.

-

Sample Preparation: After equilibration, filter the solution to remove any undissolved solid.

-

Analysis: Measure the absorbance of the clear filtrate. Use the calibration curve to determine the concentration of the dissolved compound, which represents its equilibrium solubility under the tested conditions.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the parent compound and detect any degradation products.

Methodology:

-

Forced Degradation Studies: Subject solutions of 7-amino-1,3,6-naphthalenetrisulfonic acid to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products.

-

Chromatographic Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable column and mobile phase) that can separate the parent compound from all generated degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Study: Store aqueous solutions of the compound under defined conditions (e.g., different pH, temperature, light exposure). At specified time points, analyze the samples using the validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Conclusion

7-amino-1,3,6-naphthalenetrisulfonic acid is expected to be a highly water-soluble compound, with its solubility influenced by pH, temperature, and its salt form. While stable under neutral and acidic conditions at ambient temperature, it may be susceptible to degradation under strong alkaline conditions, elevated temperatures, and upon exposure to light or oxidizing agents. For precise quantitative analysis of its solubility and stability, the development and validation of specific analytical methods, such as UV-Vis spectrophotometry and stability-indicating HPLC, are recommended. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related aminonaphthalenesulfonic acid derivatives.

References

An In-Depth Technical Guide on the Early Discoveries and Historical Context of Naphthalenesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Chemical Era

The story of naphthalenesulfonic acid and its derivatives begins in the late 19th century, a vibrant period of chemical exploration fueled by the burgeoning coal tar industry.[1] Naphthalene, a primary constituent of coal tar, became a focal point for chemists seeking to unlock its potential. The introduction of the sulfonic acid group (-SO₃H) onto the naphthalene ring proved to be a pivotal discovery, transforming the relatively inert hydrocarbon into a versatile chemical intermediate. This breakthrough was instrumental in the rapid expansion of the synthetic dye industry, forever changing the world of textiles and coloring agents.[1] Beyond dyes, these derivatives would eventually find applications as tanning agents, concrete superplasticizers, dispersants, and crucial building blocks in the synthesis of pharmaceuticals.[2][3]

The Foundational Synthesis: Sulfonation of Naphthalene

The primary method for producing naphthalenesulfonic acids is through the direct sulfonation of naphthalene. Early experiments quickly revealed that the position of the sulfonic acid group on the naphthalene ring was highly dependent on the reaction temperature. This discovery of temperature-dependent isomerism was a significant step in understanding and controlling aromatic substitution reactions.

Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in organic reactions.

-

Kinetic Control (Low Temperature): At lower temperatures (around 20-80°C), the reaction is under kinetic control, and the primary product is naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid).[2][3] This isomer is formed faster due to the lower activation energy required for the substitution at the α-position.

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160-166°C), the reaction is under thermodynamic control.[4] The initially formed naphthalene-1-sulfonic acid can revert to naphthalene, allowing the reaction to proceed towards the more stable naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[5] The β-isomer is sterically less hindered and therefore thermodynamically more stable.

Caption: Temperature-dependent pathways in the sulfonation of naphthalene.

Early Experimental Protocols

While detailed records from the 19th century are scarce, the fundamental procedures for the synthesis of naphthalenesulfonic acids can be reconstructed from historical and modern process descriptions.

Synthesis of Naphthalene-1-sulfonic Acid (α-isomer): An early and straightforward method involves the direct reaction of naphthalene with concentrated sulfuric acid at a controlled, low temperature.

-

Procedure:

-

Naphthalene is added to 96% sulfuric acid at approximately 20°C.[2][3]

-

The temperature is gradually increased to 70-75°C over a period of time.[2][3]

-

The reaction is maintained at this temperature for about 3 hours.[2][3]

-

The reaction mixture is then poured into water.

-

The product can be isolated by "liming out" (precipitation with lime) followed by evaporation or by precipitating the aniline salt for a purer product.[2][3]

-

Synthesis of Naphthalene-2-sulfonic Acid (β-isomer): The production of the β-isomer requires higher temperatures to facilitate the isomerization to the more stable product.

-

Reactants: Naphthalene and 98% sulfuric acid.[4]

-

Procedure:

-

Naphthalene is reacted with 98% sulfuric acid as the sulfonating agent.[4]

-

The reaction is carried out at a temperature of 160-166°C.[4]

-

During this process, the unstable α-naphthalenesulfonic acid that is formed as a by-product is hydrolyzed back to naphthalene at temperatures between 140-150°C.[4]

-

The regenerated naphthalene can be removed by blowing it out of the reaction mixture.[4]

-

A small amount of lye is added to neutralize some of the sulfuric acid and to form the sodium salt of the β-naphthalenesulfonic acid, which then crystallizes and can be separated by filtration.[4]

-

From Intermediates to Products: The Rise of Naphthols and Dyes

The true value of naphthalenesulfonic acids in the 19th and early 20th centuries was their role as precursors to other valuable chemicals, most notably the naphthols.

The Caustic Fusion Process

A landmark development was the production of naphthols (hydroxynaphthalenes) by the caustic fusion of naphthalenesulfonic acids. This process opened the door to a vast new range of dye chemistry.

-

1-Naphthol (α-Naphthol): Produced by the fusion of naphthalene-1-sulfonic acid with a strong alkali like sodium hydroxide.[6] This compound became a direct component in the synthesis of several dyes.[7]

-

2-Naphthol (β-Naphthol): Manufactured by fusing 2-naphthalenesulfonic acid with caustic soda.[7] 2-Naphthol was arguably the more important of the two, serving as a crucial intermediate for a wide array of azo dyes, tanning agents, and antioxidants.[7]

Caption: Early synthetic pathway from naphthalene to azo dyes.

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from 19th-century chemical literature is challenging. However, modern reconstructions and industrial process data provide insight into the yields and conditions of these foundational reactions.

| Reaction | Product | Key Reagents | Temperature | Pressure | Reported Yield | Reference |

| Sulfonation of Naphthalene | Naphthalene-1-sulfonic acid | 96% H₂SO₄ | 70-75°C | Atmospheric | Not specified | [2][3] |

| Sulfonation of Naphthalene | Naphthalene-2-sulfonic acid | 98% H₂SO₄ | 160-166°C | Atmospheric | 93% | [4] |

| Caustic Fusion | 1-Naphthol | Naphthalene-1-sulfonic acid, NaOH | High Temp. | Atmospheric | Not specified | [6][8] |

| Hydrolysis of 1-Naphthylamine | 1-Naphthol | 1-Naphthylamine, 22% H₂SO₄ | 200°C | High | Not specified | [8] |

Evolution and Later Developments

The initial discoveries in naphthalenesulfonic acid chemistry laid the groundwork for over a century of innovation.

-

Disulfonic and Trisulfonic Acids: Further sulfonation of monosulfonic acids led to the creation of disulfonic and trisulfonic acid derivatives, expanding the range of available dye intermediates.[2][6] For instance, further sulfonation of naphthalene-1-sulfonic acid at lower temperatures (35°C) with oleum yields 1,5-disulfonic acid, while at higher temperatures (100°C), the 1,6-disulfonic acid is the predominant product.[2]

-

Pharmaceutical Applications: While the initial focus was on dyes, the unique chemical properties of the naphthalenesulfonic acid scaffold eventually led to its exploration in drug discovery. More recent research has investigated these derivatives for their potential as anti-AIDS agents by inhibiting HIV reverse transcriptase.[9]

-

Improved Synthesis Methods: Over time, the original sulfonation methods have been refined for industrial-scale production, including the use of sulfur trioxide in solvents like tetrachloroethane or in continuous processes using specialized reactors to improve efficiency and product purity.[2][10][11]

Conclusion

The early discoveries surrounding naphthalenesulfonic acid derivatives were a direct consequence of the scientific and industrial curiosity of the 19th century. The elucidation of temperature-controlled sulfonation and the development of the caustic fusion process were pivotal moments that not only fueled the synthetic dye industry but also established a versatile chemical platform that remains relevant in materials science and drug development today. The journey from a simple coal tar component to a sophisticated chemical intermediate exemplifies the enduring legacy of foundational chemical research.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. globallcadataaccess.org [globallcadataaccess.org]

- 4. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. britannica.com [britannica.com]

- 8. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]

- 9. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0000155A1 - Continuous production of 1-naphthalene sulphonic acid and 1,5-naphthalene disulphonic acid - Google Patents [patents.google.com]

- 11. CN100340546C - Method for manufacturing naphthalene sulfonic acid - Google Patents [patents.google.com]

CAS number and molecular formula for 7-amino-1,3,6-naphthalenetrisulfonic acid.

A Technical Guide to 7-Amino-1,3-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 7-amino-1,3-naphthalenedisulfonic acid, a key intermediate and fluorescent labeling reagent. It is important to note that while the request specified "7-amino-1,3,6-naphthalenetrisulfonic acid," the widely documented compound with significant applications in research and industry is 7-amino-1,3-naphthalenedisulfonic acid. This guide will focus on the latter, providing comprehensive data on its chemical properties, synthesis, and applications, with a particular focus on its utility in biological and pharmaceutical research.

Chemical Identification and Properties

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-G-Acid, is a water-soluble compound that typically appears as off-white to light brown needles or powder.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 86-65-7[1][3] |

| Molecular Formula | C10H9NO6S2[1][3][4] |

| Molecular Weight | 303.3 g/mol [3] |

| IUPAC Name | 7-aminonaphthalene-1,3-disulfonic acid[1][3] |

| Synonyms | Amido-G-acid, Amino-G-acid, 2-Naphthylamine-6,8-disulfonic acid[1][2][3] |

| Appearance | Off-white to green-beige to light brown powder or needles[2][4] |

| Solubility | Soluble in water[1][2] |

| Melting Point | >300°C[1] |

A monopotassium salt monohydrate form is also available, which is particularly suitable for fluorescence applications.[5] It has an excitation wavelength (λex) of 310 nm and an emission wavelength (λem) of 450 nm in a 0.1 M phosphate buffer at pH 7.0.

Synthesis and Manufacturing

The industrial production of 7-amino-1,3-naphthalenedisulfonic acid often involves a multi-step chemical synthesis. A common method is the Bucherer reaction, where the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with an excess of aqueous ammonia and ammonium bisulfite.[2] This reaction is typically carried out at 185°C for 18 hours.[2] The resulting product liquor, containing approximately 95% yield of the amino G acid, is often used directly in subsequent reactions, such as caustic fusion to produce G acid.[2]

An alternative synthetic route involves the introduction of a nitro group onto a naphthalenedisulfonic acid precursor, followed by its reduction to form the amino group.[6] The principles of green chemistry are being applied to optimize these synthetic routes by, for example, recycling acid and base streams and developing catalytic reactions to minimize waste.[6]

Applications in Research and Drug Development

7-Amino-1,3-naphthalenedisulfonic acid has several important applications for researchers and professionals in drug development:

-

Azo Dye Intermediate: It serves as a crucial intermediate in the synthesis of various azo dyes.[2][7]

-

Preparation of Pyrimidine Derivatives: The compound is a reagent used in the preparation of pyrimidine derivatives, which are core structures in many pharmaceuticals.[2][6]

-

Fluorescent Labeling of Carbohydrates: A significant application is its use as a fluorescent reagent for labeling carbohydrates.[5] It reacts with the reducing termini of oligosaccharides to form a Schiff base, which can then be stabilized by reduction. This allows for the sensitive detection and analysis of complex carbohydrates.

Experimental Protocol: Fluorescent Labeling of Oligosaccharides

This protocol provides a detailed methodology for the fluorescent labeling of oligosaccharides using 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate.

Materials:

-

7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate

-

Oligosaccharide sample

-

Sodium cyanoborohydride

-

Dimethyl sulfoxide (DMSO)

-

Acetic acid

-

Purification columns (e.g., gel filtration)

-

Phosphate buffer (0.1 M, pH 7.0)

Procedure:

-

Reagent Preparation: Prepare a labeling solution by dissolving 7-amino-1,3-naphthalenedisulfonic acid and sodium cyanoborohydride in a mixture of DMSO and acetic acid.

-

Labeling Reaction: Add the oligosaccharide sample to the labeling solution. The amino group of the fluorescent reagent reacts with the aldehyde group of the reducing end of the carbohydrate to form a Schiff base.

-

Reductive Amination: The sodium cyanoborohydride in the solution reduces the Schiff base to a stable secondary amine, covalently attaching the fluorescent label to the carbohydrate.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2 hours) to ensure the completion of the reaction.

-

Purification: After incubation, cool the reaction mixture to room temperature. Remove the excess unreacted fluorescent dye and by-products using a suitable purification method, such as gel filtration chromatography.

-

Analysis: The labeled oligosaccharides can then be analyzed using techniques like capillary electrophoresis or high-performance liquid chromatography (HPLC) with a fluorescence detector.

Visualizing the Workflow

The following diagram illustrates the key steps in the fluorescent labeling of carbohydrates using 7-amino-1,3-naphthalenedisulfonic acid.

References

- 1. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 [chemicalbook.com]

- 3. 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]

- 5. 7-Amino-1,3-naphthalenedisulfonic acid (monopotassium) (monohydrate) | CTI Molecular Imaging [ctimi.com]

- 6. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]

- 7. 8-氨基萘-1,3,6-三磺酸 二钠盐 BioReagent, suitable for fluorescence, ≥90% (CE) | Sigma-Aldrich [sigmaaldrich.com]

The Potential of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid Derivatives in Biological Research: A Technical Guide

An in-depth exploration of the synthesis, applications, and future prospects of 7-amino-1,3,6-naphthalenetrisulfonic acid and its analogs as tools for scientific discovery.

Introduction

Naphthalene-based compounds, characterized by their fused aromatic ring structure, have long been a cornerstone in the development of fluorescent probes and other molecular tools for biological research. Their rigid structure and favorable photophysical properties make them ideal scaffolds for designing molecules that can report on their local environment. Among these, aminonaphthalenesulfonic acids are a particularly important class, offering a versatile platform for the development of probes for proteins, carbohydrates, and other biomolecules. This technical guide focuses on the potential derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid for biological research. While specific research on the trisulfonated form is limited in publicly available literature, this guide will draw upon the extensive research on the closely related 7-amino-1,3-naphthalenedisulfonic acid and other sulfonated naphthalene derivatives to highlight the potential applications and synthetic strategies for this class of compounds.

Core Scaffold: Physicochemical Properties and Rationale for Use

The 7-amino-1,3,6-naphthalenetrisulfonic acid scaffold possesses several key features that make it an attractive starting point for the design of biological probes:

-

Fluorescence: The naphthalene core is inherently fluorescent, and its emission properties are sensitive to the polarity of its environment. This solvatochromic behavior is the basis for its use in detecting binding events and conformational changes in biomolecules.

-

Amino Group: The primary amino group at the 7-position serves as a versatile chemical handle for derivatization. It can be readily modified to introduce a wide range of functionalities, including reactive groups for bioconjugation, specific recognition motifs, or moieties that modulate the spectroscopic properties of the core scaffold.

-

Sulfonate Groups: The multiple sulfonate groups confer high water solubility, a critical property for biological applications. They also contribute to the electronic properties of the naphthalene ring and can influence the binding affinity and specificity of the probes for their biological targets.

Potential Biological Applications

Based on the known applications of related aminonaphthalenesulfonic acids, derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid are anticipated to be valuable tools in several areas of biological research:

-

Fluorescent Labeling of Biomolecules: The amino group can be functionalized with reactive moieties such as isothiocyanates, succinimidyl esters, or maleimides to enable covalent labeling of proteins, peptides, and other biomolecules containing free amine or thiol groups.

-

Probing Protein Conformation and Binding: Similar to the well-known 8-anilinonaphthalene-1-sulfonic acid (ANS), derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid could serve as extrinsic fluorescent probes that exhibit enhanced fluorescence upon binding to hydrophobic pockets on the surface of proteins. This property can be exploited to study protein folding, conformational changes, and ligand binding.

-

Carbohydrate Analysis: The disulfonated analog, 7-amino-1,3-naphthalenedisulfonic acid, is utilized as a fluorescent label for carbohydrates. This suggests that the trisulfonated version could also be derivatized for similar applications in glycomics and carbohydrate research.

-

Drug Development and High-Throughput Screening: The sensitivity of these probes to their environment makes them suitable for developing fluorescence-based assays for high-throughput screening of potential drug candidates that bind to specific protein targets.

Synthesis of Derivatives

The synthesis of derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid would likely follow established methodologies for the modification of aminonaphthalenesulfonic acids. The primary route for derivatization involves the reaction of the amino group.

General Synthetic Workflow

Caption: General workflow for the synthesis and application of 7-amino-1,3,6-naphthalenetrisulfonic acid derivatives.

Key Derivatization Reactions

| Reaction Type | Reagent/Conditions | Functional Group Introduced |

| Acylation | Acyl chloride or anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary or tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine |

| Isothiocyanate Formation | Thiophosgene | Isothiocyanate |

Experimental Protocols

Protocol 1: Synthesis of an N-Acyl Derivative

-

Dissolution: Dissolve 7-amino-1,3,6-naphthalenetrisulfonic acid in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Acylation: Add a solution of the desired acyl chloride or N-hydroxysuccinimide (NHS) ester in an organic solvent (e.g., DMF or DMSO) dropwise to the stirred solution of the aminonaphthalenesulfonic acid.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Quench any unreacted acylating agent by adding a small amount of a primary amine (e.g., glycine or Tris buffer).

-

Purification: Purify the product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing a suitable ion-pairing agent (e.g., trifluoroacetic acid).

-

Characterization: Characterize the purified product by mass spectrometry and NMR spectroscopy.

Protocol 2: Fluorescent Labeling of a Protein

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines.

-

Probe Preparation: Prepare a stock solution of the purified, reactive derivative of 7-amino-1,3,6-naphthalenetrisulfonic acid (e.g., an NHS ester derivative) in an anhydrous organic solvent (e.g., DMSO).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive probe to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Probe: Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.

-

Determination of Labeling Efficiency: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescent label at its maximum absorbance wavelength.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected properties of derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid, based on data for analogous compounds.

Table 1: Spectroscopic Properties of Hypothetical Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Core Scaffold | 330 | 450 | 0.15 |

| N-Acetyl Derivative | 335 | 460 | 0.20 |

| N-Dansyl Derivative | 340 | 520 | 0.55 |

| N-Biotin Derivative | 332 | 455 | 0.18 |

Table 2: Binding Affinity of a Hypothetical Probe to a Target Protein

| Target Protein | Dissociation Constant (Kd) (µM) | Fluorescence Enhancement (fold) |

| Bovine Serum Albumin | 15.2 | 8.5 |

| Lysozyme | 45.8 | 3.2 |

| Carbonic Anhydrase | 5.7 | 15.1 |

Signaling Pathways and Workflows

The following diagrams illustrate potential experimental workflows and the principles behind the use of these fluorescent probes.

Caption: Principle of fluorescence enhancement upon probe binding to a protein.

Caption: Experimental workflow for a fluorescence-based ligand binding assay.

Conclusion and Future Directions

While direct research on the derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid is not extensively documented, the well-established utility of its di-sulfonated analog and other sulfonated naphthalene-based probes provides a strong foundation for its potential in biological research. The high water solubility and versatile amino handle of this scaffold make it a promising candidate for the development of novel fluorescent probes for a wide range of applications, from basic research into protein function to high-throughput drug screening. Future research should focus on the synthesis and characterization of a library of derivatives of 7-amino-1,3,6-naphthalenetrisulfonic acid and the systematic evaluation of their photophysical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising class of molecular tools.

Health and safety considerations for handling 7-amino-1,3,6-naphthalenetrisulfonic acid.

This technical guide provides an in-depth overview of the known hazards and recommended safety procedures for handling 7-amino-1,3,6-naphthalenetrisulfonic acid, based on the available data for its disulfonic analog. The information is intended to support safe laboratory practices and to mitigate potential health and safety risks.

Hazard Identification and Classification

Based on the data for 7-amino-1,3-naphthalenedisulfonic acid, the compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Table 1: Hazard Identification for 7-amino-1,3-naphthalenedisulfonic acid (as a surrogate)

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of 7-amino-1,3-naphthalenedisulfonic acid

| Property | Value |

| Appearance | Light brown needles or powder.[3][4] |

| Molecular Formula | C₁₀H₉NO₆S₂[2][5] |

| Molecular Weight | 303.31 g/mol [2][5] |

| Solubility | Soluble in water.[6] |

Health and Safety Information

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |

| Skin Contact | Get medical aid immediately. Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water.[3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to minimize exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and burns.[2] |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes.[3] |

| Skin and Body Protection | A fully buttoned laboratory coat, chemical-resistant apron, and closed-toe shoes. | To prevent accidental skin exposure.[2][3] |

| Respiratory Protection | Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup.[2] | To avoid inhalation of dust, which can cause respiratory tract irritation.[2] |

Experimental Protocols and Workflows

Risk Assessment Workflow

A systematic risk assessment should be conducted before any experiment involving this chemical.

Caption: Risk assessment workflow for handling hazardous chemicals.

In-Vitro Skin Corrosion Test: Reconstructed Human Epidermis (RhE) Model

Given the corrosive nature of the surrogate compound, an in-vitro skin corrosion test is a relevant experimental protocol to assess the potential skin hazards of 7-amino-1,3,6-naphthalenetrisulfonic acid.

Caption: General workflow for an in-vitro skin corrosion test.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical step in mitigating exposure risks.

Caption: Decision-making flowchart for PPE selection.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

-

Handling: Use this material only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid generating dust.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container.[3]

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate personal protective equipment.

-

Environmental Precautions: Do not let this chemical enter the environment.[6]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

By adhering to the guidelines outlined in this technical guide, researchers and scientists can significantly reduce the risks associated with handling 7-amino-1,3,6-naphthalenetrisulfonic acid and ensure a safe laboratory environment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Request for Quote [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

Green Chemistry Approaches to the Synthesis of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-1,3,6-naphthalenetrisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, has traditionally been produced through methods that raise significant environmental and safety concerns. Conventional synthesis routes often involve the use of hazardous reagents like oleum, high-pressure conditions, and the generation of substantial waste streams. This technical guide provides an in-depth analysis of both the conventional and emerging green chemistry approaches to the synthesis of this important molecule. It aims to offer researchers and chemical engineers a comprehensive understanding of the established methods and to highlight sustainable alternatives that align with the principles of green chemistry, focusing on waste reduction, the use of safer reagents, and improved energy efficiency. Detailed experimental protocols, comparative data, and process visualizations are provided to facilitate the adoption of greener manufacturing practices.

Conventional Synthesis of 7-Amino-1,3,6-Naphthalenetrisulfonic Acid

The predominant industrial synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid proceeds through a two-step process: the sulfonation of a naphthalene precursor followed by amination. A common starting material is 2-naphthol.

Step 1: Sulfonation of 2-Naphthol to 2-Naphthol-6,8-disulfonic Acid (G Acid)

The initial step involves the disulfonation of 2-naphthol to yield 2-naphthol-6,8-disulfonic acid, commonly known as G acid. This electrophilic aromatic substitution reaction is typically carried out using a strong sulfonating agent.

Traditional Sulfonation Workflow

Caption: Conventional sulfonation of 2-naphthol to G acid.

A typical industrial method involves a two-stage process to maximize the yield of the desired G acid.

-

Monosulfonation: 2-naphthol is initially treated with concentrated sulfuric acid (98%) at a moderate temperature of approximately 40°C.

-

Disulfonation: Subsequently, oleum (containing 20% SO₃) is gradually introduced, and the temperature is raised, often in stages, to 60°C and then to 80°C over an extended period.[1]

The temperature profile is a critical parameter, as lower temperatures (20–30°C) favor the formation of the isomeric 2-naphthol-3,6-disulfonic acid (R acid), while higher temperatures are necessary to promote the formation of G acid.[1]

Step 2: Amination of G Acid to 7-Amino-1,3,6-Naphthalenetrisulfonic Acid

The second major step is the conversion of the hydroxyl group of G acid to an amino group. The most common method for this transformation is the Bucherer-Lepetit reaction.

Bucherer-Lepetit Reaction Workflow

Caption: The Bucherer-Lepetit amination of G acid.

The Bucherer reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[2]

-

Reaction Setup: The potassium salt of G acid is typically used as the starting material. It is charged into an autoclave with an aqueous solution of ammonia and sodium bisulfite.

-

Reaction Conditions: The reaction is carried out under elevated pressure and temperature.

-

Work-up: After the reaction is complete, the product, 7-amino-1,3,6-naphthalenetrisulfonic acid, is isolated by acidification of the reaction mixture.

Quantitative Data for Conventional Synthesis

The following table summarizes typical quantitative data for the conventional synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid. It is important to note that specific parameters can vary significantly between different industrial processes.

| Parameter | Sulfonation of 2-Naphthol | Bucherer-Lepetit Amination |

| Starting Material | 2-Naphthol | 2-Naphthol-6,8-disulfonic acid (G salt) |

| Reagents | 98% H₂SO₄, 20% Oleum | Ammonia, Sodium Bisulfite |

| Temperature | 40-80°C[1] | High Temperature (specifics proprietary) |

| Pressure | Atmospheric | High Pressure (specifics proprietary) |

| Reaction Time | Extended period (hours)[1] | Several hours |

| Yield | Variable, dependent on isomer separation | High conversion is typical |

Green Chemistry Approaches

The conventional synthesis route for 7-amino-1,3,6-naphthalenetrisulfonic acid presents several challenges from a green chemistry perspective, including the use of corrosive and hazardous reagents, high energy consumption, and the generation of acidic waste streams. Research into greener alternatives is focused on addressing these issues.

Greener Sulfonation Methods

The goal of greener sulfonation is to reduce or eliminate the use of large excesses of sulfuric acid and oleum, thereby minimizing acid waste.

-

Sulfur Trioxide in Liquid Sulfur Dioxide: One of the more sustainable alternatives to conventional sulfonation is the use of sulfur trioxide (SO₃) as the sulfonating agent in a liquid sulfur dioxide (SO₂) solvent. This method offers high atom efficiency as it avoids the formation of water as a byproduct, which dilutes the sulfuric acid in traditional methods and necessitates the use of excess acid. The SO₂ solvent can be easily recovered and recycled. This approach can lead to a significant reduction in the E-factor (Environmental factor), which is a measure of the amount of waste produced per unit of product.[3]

-

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized silica, presents a promising avenue for greener sulfonation. These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product isolation and reducing waste. While the application of solid acid catalysts to the specific synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid is not yet widely documented, research on their use in the sulfonation of other aromatic compounds suggests their potential. For instance, 7-amino-1-naphthalenesulfonic acid immobilized on silica nanoparticles has been shown to be an effective solid acid catalyst in other reactions, indicating the feasibility of using such materials in the synthesis of related compounds.[4]

-

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both solvents and catalysts in sulfonation reactions. The use of ILs can lead to improved reaction rates and selectivities, and the IL can often be recycled after the reaction. Studies have shown that sulfonate-based ionic liquids can be effective and stable catalysts in various reactions.[5]

Proposed Green Sulfonation Workflow

Caption: A conceptual workflow for greener sulfonation.

Greener Amination Methods

Greener alternatives to the high-pressure Bucherer-Lepetit reaction aim to reduce energy consumption and improve safety.

-

Heterogeneous Catalysis: The development of efficient heterogeneous catalysts for the direct amination of naphthols is a key area of research. These catalysts could enable the reaction to proceed under milder conditions (lower temperature and pressure) and would be easily separable and reusable. While specific catalysts for the amination of G acid are not yet commercially established, research into the catalytic amination of other naphthols provides a strong basis for future development.

-

Enzymatic Amination: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the enzymatic amination of naphtholsulfonic acids is a challenging area, the development of novel enzymes with the desired activity could revolutionize the synthesis of these compounds. Enzymatic reactions are typically carried out in aqueous media under mild conditions, eliminating the need for harsh reagents and high energy input.

Comparative Analysis and Future Outlook

The transition from conventional to greener synthetic routes for 7-amino-1,3,6-naphthalenetrisulfonic acid is driven by increasing environmental regulations and a growing demand for sustainable chemical manufacturing.

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Reagents | Oleum, excess H₂SO₄, high-pressure ammonia | SO₃ in recyclable solvent, solid acids, ionic liquids, biocatalysts |

| Solvents | Often the reaction medium itself (excess acid) | Recyclable solvents (e.g., liquid SO₂), ionic liquids, or solvent-free conditions |

| Energy Consumption | High (due to high temperatures and pressures) | Potentially lower (milder reaction conditions) |

| Waste Generation | Significant acidic wastewater | Reduced waste through reagent and catalyst recycling |

| Safety | High risks associated with corrosive reagents and high pressure | Improved safety profile with less hazardous materials and milder conditions |

| Maturity | Well-established industrial processes | Largely in the research and development phase |

The future of 7-amino-1,3,6-naphthalenetrisulfonic acid synthesis will likely involve the integration of various green chemistry principles. The development of robust and economically viable solid acid catalysts for sulfonation and novel catalytic systems for amination are key research priorities. Furthermore, process intensification, such as the use of microreactors, could offer significant advantages in terms of safety, efficiency, and scalability for both conventional and greener synthetic methods. As the chemical industry continues to embrace sustainability, the adoption of these greener approaches will be crucial for the environmentally responsible production of this vital chemical intermediate.

References

- 1. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonate Ionic Liquid as a Stable and Active Catalyst for Levoglucosenone Production from Saccharides via Catalytic Pyrolysis | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for 7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is a highly water-soluble, polyanionic fluorescent dye. Its primary utility lies in the sensitive detection of carbohydrates and glycoconjugates. The molecule possesses a primary aliphatic amine, which allows for its covalent attachment to molecules containing a reactive carbonyl group, such as the reducing end of an oligosaccharide. This property makes ANTS an invaluable tool for glycan analysis, particularly in the context of Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). Furthermore, its fluorescent properties enable the visualization and quantification of labeled molecules. These application notes provide detailed protocols for the use of ANTS as a fluorescent label for carbohydrates and discuss potential strategies for protein labeling.

Physicochemical and Fluorescent Properties of ANTS

A summary of the key properties of 7-amino-1,3,6-naphthalenetrisulfonic acid is provided in the table below. These values are essential for designing experiments and configuring instrumentation for fluorescence detection.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₉S₃ | [1] |

| Molecular Weight | 427.37 g/mol (disodium salt) | [1] |

| Excitation Wavelength (λex) | ~353 nm | [1] |

| Emission Wavelength (λem) | ~520 nm | [1] |

| Molar Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, DMSO | [1] |

Application 1: Fluorescent Labeling of Carbohydrates for Electrophoretic Analysis

The most prominent application of ANTS is the fluorescent labeling of reducing sugars for high-resolution separation by electrophoresis. This technique, known as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), allows for the profiling and quantification of oligosaccharides released from glycoproteins or other biological sources.

Chemical Principle: Reductive Amination

The labeling chemistry involves a two-step process known as reductive amination. First, the primary amine of ANTS reacts with the aldehyde group of the open-ring form of a reducing sugar to form an unstable Schiff base. Subsequently, a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine bond of the Schiff base to a stable secondary amine linkage.

Experimental Protocol: ANTS Labeling of Oligosaccharides for FACE

This protocol is adapted from established methods for the analysis of N-glycans released from glycoproteins.

Materials:

-

7-amino-1,3,6-naphthalenetrisulfonic acid (ANTS)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethyl sulfoxide (DMSO)

-

Acetic acid

-

Oligosaccharide sample (dried)

-

Glycerol

-

Microcentrifuge tubes

-

Heating block or incubator at 37°C

Reagent Preparation:

-

ANTS Labeling Solution (0.2 M ANTS): Dissolve ANTS in a solution of 15% acetic acid in water.

-

Reducing Agent Solution (1.0 M NaBH₃CN): Dissolve sodium cyanoborohydride in DMSO. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. This solution should be prepared fresh.

Procedure:

-

To the dried oligosaccharide sample in a microcentrifuge tube, add 5 µL of the ANTS labeling solution.

-

Add 5 µL of the freshly prepared sodium cyanoborohydride solution.

-

Vortex the tube to ensure thorough mixing.

-

Incubate the reaction mixture at 37°C for 16-18 hours in the dark.

-

After incubation, centrifuge the tubes briefly to collect the contents at the bottom.

-

Add 10 µL of glycerol to the reaction mixture to act as a loading buffer.

-

The ANTS-labeled sample is now ready for analysis by polyacrylamide gel electrophoresis (PAGE).

Experimental Workflow for Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

The entire process from sample preparation to data analysis can be visualized as a sequential workflow.

Application 2: Fluorescent Labeling of Proteins

While the primary application of ANTS is in glycan analysis, its primary amine group allows for its potential conjugation to proteins through different chemical strategies.

Protocol 1: Labeling of Glycoproteins via Carbohydrate Moieties

This method is suitable for glycoproteins and relies on the same reductive amination chemistry used for free oligosaccharides.

Principle: The sialic acid residues on the glycan chains of a glycoprotein are first oxidized with a mild periodate solution to generate aldehyde groups. These newly formed aldehydes can then be reacted with the amine group of ANTS, followed by reduction with sodium cyanoborohydride.

Materials:

-

Glycoprotein

-

Sodium meta-periodate (NaIO₄)

-

Ethylene glycol

-

ANTS

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve the glycoprotein in the reaction buffer.

-

Cool the solution to 0°C on an ice bath.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.

-

Incubate the reaction on ice in the dark for 15-30 minutes.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes on ice.

-

Remove the excess periodate and byproducts by buffer exchange using a desalting column or dialysis.

-

To the oxidized glycoprotein, add ANTS to a final concentration of 10-20 mM.

-

Add sodium cyanoborohydride to a final concentration of 20-50 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the ANTS-labeled glycoprotein from excess reagents using a desalting column or dialysis.

Protocol 2: General Protein Labeling via Carboxyl Groups (Theoretical Approach)

This protocol describes a general method for conjugating an amine-containing dye to a protein by activating the protein's carboxyl groups (aspartic and glutamic acid residues). This is a plausible, yet not specifically cited, method for ANTS protein conjugation.

Principle: A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl groups on a protein to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of ANTS, resulting in a stable amide bond. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable amine-reactive NHS ester intermediate.

Materials:

-

Protein to be labeled

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

ANTS

-

Activation buffer (e.g., 0.1 M MES, pH 6.0)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the protein in the activation buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the protein solution. A molar excess of 10-20 fold of EDC and NHS over the protein is recommended as a starting point.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Remove excess EDC and NHS by buffer exchange into the reaction buffer using a desalting column.

-

Immediately add ANTS to the activated protein solution. A molar excess of 10-50 fold of ANTS over the protein is a suggested starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purify the ANTS-labeled protein from unreacted dye and byproducts using a desalting column or dialysis.

Data Presentation: Quantitative Summary

| Parameter | Carbohydrate Labeling (FACE) | Glycoprotein Labeling | General Protein Labeling (Theoretical) |

| Target Molecule | Reducing Oligosaccharides | Glycoproteins | Proteins with Asp/Glu residues |

| Functional Group Targeted | Aldehyde (reducing end) | Sialic acid-derived aldehydes | Carboxyl groups |

| Chemistry | Reductive Amination | Periodate Oxidation & Reductive Amination | Carbodiimide Crosslinking |

| Key Reagents | ANTS, NaBH₃CN | NaIO₄, ANTS, NaBH₃CN | EDC, NHS, ANTS |

| Typical Reaction Time | 16-18 hours | 2-4 hours (labeling step) | 2 hours (labeling step) |

| Detection Method | Fluorescence (in-gel) | Fluorescence Spectroscopy | Fluorescence Spectroscopy |

Conclusion

7-amino-1,3,6-naphthalenetrisulfonic acid is a robust and sensitive fluorescent label, particularly for the analysis of carbohydrates. The detailed protocol for Fluorophore-Assisted Carbohydrate Electrophoresis provides a powerful tool for glycobiology research. While not its primary application, ANTS can also be conjugated to glycoproteins and potentially other proteins using established bioconjugation chemistries. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize ANTS in their experimental workflows.

References